n-(2,6-Dichlorophenyl)-n-nitrosoacetamide
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Overview
Description
It is characterized by the presence of a nitroso group attached to an acetamide moiety, which is further substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-N-nitrosoacetamide typically involves the reaction of 2,6-dichloroaniline with nitrosyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,6-Dichloroaniline
Reagent: Nitrosyl chloride (NOCl)
Solvent: Anhydrous ether or chloroform
Reaction Conditions: Low temperature (0-5°C) to prevent side reactions
The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently reacts with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2,6-Dichlorophenyl)-N-nitroacetamide.
Reduction: Formation of N-(2,6-Dichlorophenyl)-N-aminoacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dichlorophenyl)-N-mesityl formamidine
- N-(2,6-Dichlorophenyl)-2-indolinone
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,6-Dichlorophenyl)-N-nitrosoacetamide is unique due to the presence of both nitroso and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
10557-69-4 |
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Molecular Formula |
C8H6Cl2N2O2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c1-5(13)12(11-14)8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
InChI Key |
BQTHRSKVMIPKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=CC=C1Cl)Cl)N=O |
Origin of Product |
United States |
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